N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-13-4-2-5-15(10-13)23(20,21)19-12-14-7-8-18-16(11-14)17-6-3-9-22-17/h2-11,19H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWFIPIZWZYQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through a condensation reaction involving 2-furanaldehyde and an appropriate amine, followed by cyclization.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the furan-pyridine intermediate with the sulfonamide derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide exhibit notable antimicrobial properties. Studies have demonstrated that modifications in the sulfonamide structure can enhance antibacterial efficacy against resistant strains of bacteria.
| Study | Findings |
|---|---|
| Antibacterial Efficacy Study | Enhanced potency against resistant bacterial strains observed with trifluoromethyl substitutions. |
Antiviral Properties
The compound has shown potential antiviral activity, particularly against viral targets. Similar compounds have been characterized for their ability to inhibit viral replication, making them candidates for further development in antiviral therapies.
| Activity Type | Description |
|---|---|
| Antiviral | Specificity towards viral targets indicating potential therapeutic applications. |
Anticancer Potential
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research findings suggest that this compound can induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
| Study | Findings |
|---|---|
| Cytotoxicity Screening | Significant cytotoxic effects against MCF-7 breast cancer cells with IC50 values in the low micromolar range. |
Enzyme Inhibition
The compound exhibits binding affinity to specific enzymes, such as sirtuins, which are involved in various cellular processes including aging and metabolism. Inhibition of these enzymes could lead to therapeutic strategies for metabolic disorders and age-related diseases.
| Enzyme Activity | Description |
|---|---|
| Sirtuin Inhibition | Potential to inhibit enzyme activity, impacting metabolic pathways. |
Development of Novel Materials
The unique structural features of this compound also open avenues in material science, particularly in the development of organic semiconductors and sensors due to its electronic properties.
Case Study: Antibacterial Efficacy
A comparative study analyzed various sulfonamide derivatives for their antibacterial properties, revealing that compounds with specific substitutions (like trifluoromethyl groups) exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
Case Study: Anti-inflammatory Mechanism
Investigations into the anti-inflammatory effects of similar compounds showed significant reductions in nitric oxide production in macrophage models, suggesting their potential use in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the relative efficacy and applications of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide | Contains dichloro substituents | Antimicrobial |
| N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamide | Similar sulfonamide structure | Antiviral |
| 5-(Furan-2-yl)-pyridin-3-carboxylic acid | Furan ring, pyridine | Potential anti-cancer activity |
Mechanism of Action
The mechanism by which N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The furan and pyridine rings could facilitate binding to specific molecular targets, while the sulfonamide group might enhance solubility and bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison with Ranitidine Analogs
Sulfonamide Derivatives with Heterocyclic Moieties
Evidence highlights sulfonamide compounds with pyridine or furan substituents, though direct analogs are sparse:
- 4-Amino-N-(pyridin-2-ylmethyl)benzenesulfonamide: A close structural analog differing by the absence of the furan group and the presence of an amino substituent. This modification may influence hydrogen-bonding interactions in biological targets .
- 2-Amino-N-(4-methylphenyl)benzenesulfonamide: Lacks heterocyclic components but demonstrates the importance of sulfonamide-phenyl interactions in solubility and bioavailability .
- N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide : Incorporates a chloroacetyl group, introducing electrophilic reactivity absent in the target compound .
Table 2: Physicochemical Properties of Sulfonamide Analogs
*Estimated based on structural similarity to compounds in .
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 328.4 g/mol
- CAS Number : 2034549-42-1
This sulfonamide derivative features a furan ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth. For instance, related compounds have demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential antibacterial properties .
- Antitumor Activity : Some derivatives in this class have been investigated for their ability to inhibit cancer cell proliferation. The presence of furan and pyridine rings is often associated with enhanced cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Antimicrobial Studies
A recent study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. The results showed:
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| Compound A | 25 | E. coli |
| Compound B | 22 | S. aureus |
| N-(furan-pyridine) | 20 | Pseudomonas aeruginosa |
These findings suggest that the compound may possess significant antibacterial properties, comparable to known antibiotics .
Antitumor Activity
In vitro studies on cancer cell lines have reported that sulfonamide derivatives can induce apoptosis in cancer cells. For example:
These results indicate that this compound may have potential as an anticancer agent.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with a related sulfonamide compound resulted in significant improvement in infection symptoms compared to control groups .
- Case Study on Cancer Treatment : In a preclinical model, administration of a furan-containing sulfonamide led to reduced tumor size in xenograft models, indicating its potential for further development as an anticancer drug .
Q & A
Q. What are the key considerations for synthesizing N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methylbenzenesulfonamide in high yield and purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including coupling the furan-pyridine moiety to the sulfonamide group. Critical factors include:
- Reaction Conditions : Use of inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., 60–80°C for coupling steps), and polar aprotic solvents like DMF or THF to stabilize intermediates .
- Purification : Chromatography (silica gel or reverse-phase HPLC) and crystallization (using ethanol/water mixtures) are essential to isolate the compound with >95% purity .
- Validation : Monitor reactions via TLC or LC-MS to confirm intermediate formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., furan C-H at δ 6.3–7.1 ppm, pyridine protons at δ 8.0–8.5 ppm) and sulfonamide NH (~δ 10.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~387.1) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : Structural analogs (e.g., sulfonamide-pyridine hybrids) show activity against kinases, GPCRs, or bacterial enzymes. Researchers should:
- Perform targeted assays (e.g., kinase inhibition panels, bacterial growth assays) based on furan’s electron-rich π-system and sulfonamide’s hydrogen-bonding capacity .
- Use docking studies (AutoDock Vina) to predict binding to ATP-binding pockets or catalytic sites .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when encountering inconsistent yields during the coupling of the furan-pyridine moiety to the sulfonamide group?
- Methodological Answer :
- Parameter Screening : Test alternative coupling reagents (e.g., EDC/HOBt vs. DCC/DMAP) and solvents (DMF vs. DMSO) to improve activation of carboxylic acid intermediates .
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are involved .
- Automation : Employ continuous flow reactors to maintain precise temperature control and reduce side reactions .
Q. What strategies are effective in analyzing and resolving contradictory data in the compound’s biological activity across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity with both broth microdilution (MIC) and time-kill assays to distinguish static vs. bactericidal effects .
- SAR Studies : Modify substituents (e.g., methyl vs. trifluoromethyl on the benzene ring) to isolate contributions of hydrophobicity/electronic effects to activity .
- Metabolic Stability Testing : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify flexible regions in the binding pocket .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing furan with thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
